Fluorescent brightener 49 free acid, (E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 49 free acid, (E)-, typically involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid. This intermediate is then subjected to further reactions to yield 4,4’-dinitrostilbene-2,2’-disulfonic acid. The final product is obtained through a series of steps including reduction and triazine ring formation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of diethylene glycol instead of water to increase yield and reduce reaction times. The process includes simplified work-ups and direct crystallization from the reaction mixture using a solvent system such as acetone-benzene .
Chemical Reactions Analysis
Types of Reactions: Fluorescent brightener 49 free acid, (E)-, undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, particularly in the formation of triazine rings.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hypochlorite for oxidation, hydrogen gas for reduction, and various sulfonating agents for substitution reactions .
Major Products: The major products formed from these reactions include various triazine derivatives and sulfonated intermediates that contribute to the compound’s brightening properties .
Scientific Research Applications
Fluorescent brightener 49 free acid, (E)-, has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in free radical polymerizations, particularly under LED light.
Biology: Employed in bioimaging and as a fluorescent probe for detecting biomolecules.
Medicine: Utilized in diagnostic imaging techniques due to its fluorescent properties.
Industry: Widely used in the textile and paper industries to enhance the whiteness and brightness of products.
Mechanism of Action
The mechanism of action of fluorescent brightener 49 free acid, (E)-, involves the absorption of ultraviolet light and the subsequent emission of visible blue light. The molecular targets include various chromophores within the compound that facilitate this energy conversion .
Comparison with Similar Compounds
- 4,4’-diamino-2,2’-stilbenedisulfonic acid
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
Comparison: Fluorescent brightener 49 free acid, (E)-, is unique due to its specific triazine structure, which provides enhanced stability and brightness compared to other optical brighteners. Its ability to absorb and emit light at specific wavelengths makes it particularly effective in applications requiring high-performance brightening .
Properties
CAS No. |
736095-36-6 |
---|---|
Molecular Formula |
C32H28N12O6S2 |
Molecular Weight |
740.8 g/mol |
IUPAC Name |
5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H28N12O6S2/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44)/b12-11+ |
InChI Key |
GZTVYGOOILGXER-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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